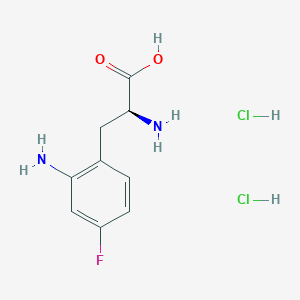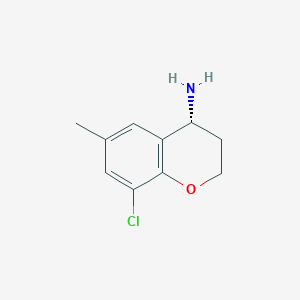
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride is a synthetic amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde and L-alanine.
Condensation Reaction: The initial step involves a condensation reaction between 2-amino-4-fluorobenzaldehyde and L-alanine in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired amino acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.
Pathways: It affects pathways related to neurotransmitter synthesis and signal transduction, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-3-(2-amino-4-chlorophenyl)propanoic acid
- (2S)-2-amino-3-(2-amino-4-bromophenyl)propanoic acid
- (2S)-2-amino-3-(2-amino-4-iodophenyl)propanoic acid
Uniqueness
The presence of the fluorophenyl group in (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride imparts unique chemical and biological properties compared to its analogs with different halogen substitutions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule in various research applications.
Eigenschaften
Molekularformel |
C9H13Cl2FN2O2 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H11FN2O2.2ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;;/h1-2,4,8H,3,11-12H2,(H,13,14);2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
GEQARSTZFHTKPZ-JZGIKJSDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)N)C[C@@H](C(=O)O)N.Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1F)N)CC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)
![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)



![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)



